1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)butan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

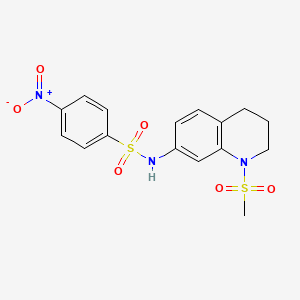

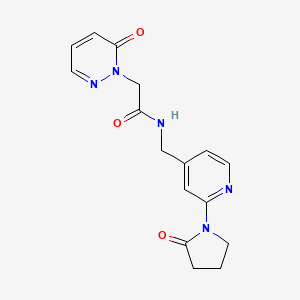

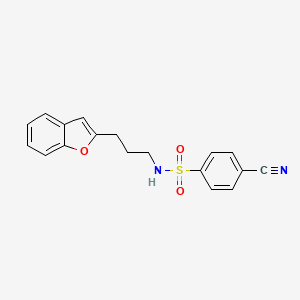

The compound is an organic molecule that contains an azetidine ring, which is a four-membered cyclic amine, along with a trifluoroethoxy group and a butanone group. Azetidines are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

Azetidines have a four-membered ring structure, which can create strain and potentially make the compound more reactive. The trifluoroethoxy group is a type of ether group, and the presence of the three fluorine atoms could make this group quite electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the trifluoroethoxy group could influence the compound’s polarity and boiling point .科学的研究の応用

Building Blocks for Organic Synthesis

Researchers have explored the use of similar trifluoromethyl-containing azetidin-2-ones as key intermediates for synthesizing a range of compounds. For example, Dao Thi et al. (2018) demonstrated the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-benzyloxy-β-lactams, which were then transformed into new building blocks for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. Furthermore, these compounds proved useful for the synthesis of novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones via intramolecular cyclization (Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Van Nguyen, & D’hooghe, 2018).

Synthesis of Ligands for Nicotinic Receptors

Karimi and Långström (2002) reported on the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a novel ligand potentially targeting nicotinic receptors. This compound was synthesized via a Stille coupling reaction, showcasing the utility of azetidine derivatives in preparing compounds for neuroscientific research (Karimi & Långström, 2002).

Antibacterial and Antitubercular Activities

Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for antimicrobial and antitubercular activities. Certain compounds exhibited significant activity against Mycobacterium tuberculosis, illustrating the potential of azetidine derivatives as scaffolds for developing new antimicrobial agents (Ilango & Arunkumar, 2011).

Synthesis of Antimitotic Compounds

Twamley, O’Boyle, and Meegan (2020) described the synthesis of azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with different substituents, aiming at developing antimitotic compounds. This research underscores the versatility of azetidine derivatives in the creation of potential cancer therapeutics (Twamley, O’Boyle, & Meegan, 2020).

作用機序

将来の方向性

特性

IUPAC Name |

1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c1-2-3-8(14)13-4-7(5-13)15-6-9(10,11)12/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHHCQXYDZMZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC(C1)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)

![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2468988.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)